molecular formula C4H3F6N3O B3043160 N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine CAS No. 758-84-9

N-Trifluoroacetyl-N'-(trifluoroacetimidoyl)hydrazine

Cat. No.: B3043160
CAS No.: 758-84-9
M. Wt: 223.08 g/mol
InChI Key: ANQWQPHOLAKDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-Trifluoroacetyl-N’-(trifluoroacetimidoyl)hydrazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include phosphorus pentachloride (PCl₅), perfluoroalkyl iodide, and various catalysts for coupling and annulation reactions . The major products formed from these reactions are trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles .

Scientific Research Applications

N-Trifluoroacetyl-N’-(trifluoroacetimidoyl)hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Trifluoroacetyl-N’-(trifluoroacetimidoyl)hydrazine involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(Z)-(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F6N3O/c5-3(6,7)1(11)12-13-2(14)4(8,9)10/h(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQWQPHOLAKDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NNC(=O)C(F)(F)F)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/NC(=O)C(F)(F)F)(\C(F)(F)F)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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